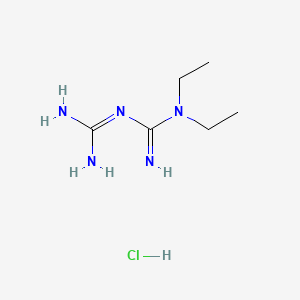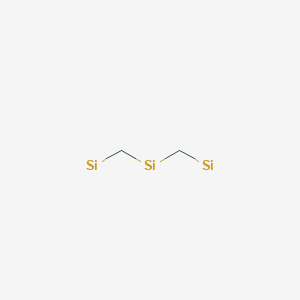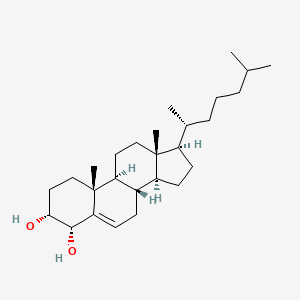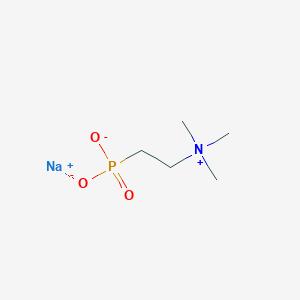
Sodium;trimethyl(2-phosphonatoethyl)azanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;trimethyl(2-phosphonatoethyl)azanium is a quaternary ammonium salt with the molecular formula C5H13NO3P. This compound is known for its unique structure, which includes a phosphonate group and a quaternary ammonium group. It is used primarily in research settings and has various applications in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium;trimethyl(2-phosphonatoethyl)azanium typically involves the reaction of trimethylamine with a phosphonate ester. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. The process may involve the use of solvents such as acetone and heating to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques to obtain the final compound .
Análisis De Reacciones Químicas
Types of Reactions: Sodium;trimethyl(2-phosphonatoethyl)azanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, leading to the formation of new compounds
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like halides or thiolates are often used in substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while substitution reactions can produce a variety of quaternary ammonium derivatives .
Aplicaciones Científicas De Investigación
Sodium;trimethyl(2-phosphonatoethyl)azanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of sodium;trimethyl(2-phosphonatoethyl)azanium involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group can interact with negatively charged sites on proteins, affecting their function. The phosphonate group may also participate in biochemical pathways, influencing various cellular processes .
Comparación Con Compuestos Similares
Trimethylamine: A simpler quaternary ammonium compound without the phosphonate group.
Phosphocholine: Contains a phosphonate group but differs in its overall structure.
Choline: A related compound with a similar quaternary ammonium group but different functional groups.
Uniqueness: Sodium;trimethyl(2-phosphonatoethyl)azanium is unique due to its combination of a quaternary ammonium group and a phosphonate group. This dual functionality allows it to participate in a wide range of chemical and biological reactions, making it a versatile compound in research and industrial applications.
Propiedades
Fórmula molecular |
C5H13NNaO3P |
|---|---|
Peso molecular |
189.13 g/mol |
Nombre IUPAC |
sodium;trimethyl(2-phosphonatoethyl)azanium |
InChI |
InChI=1S/C5H14NO3P.Na/c1-6(2,3)4-5-10(7,8)9;/h4-5H2,1-3H3,(H-,7,8,9);/q;+1/p-1 |
Clave InChI |
LNJRNIQAISJSJV-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CCP(=O)([O-])[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


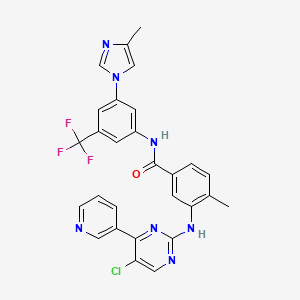
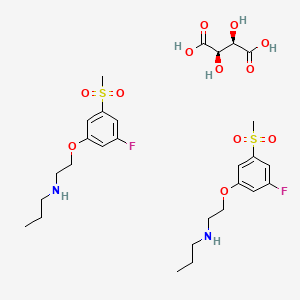
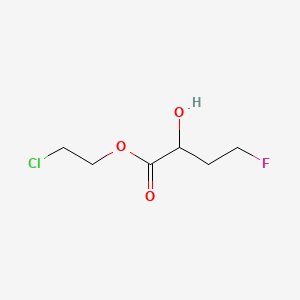
![[4-(Dichloromethyl)phenyl]-trimethoxysilane](/img/structure/B13421724.png)
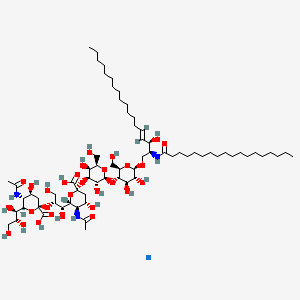
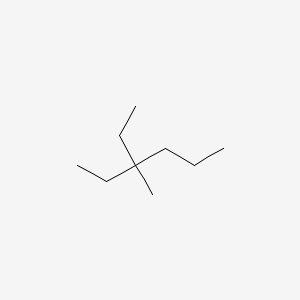
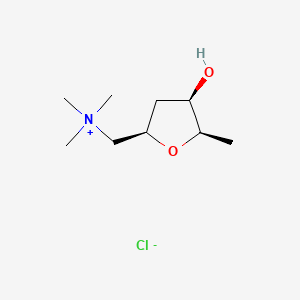
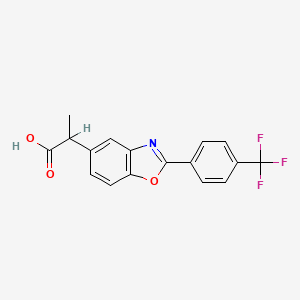
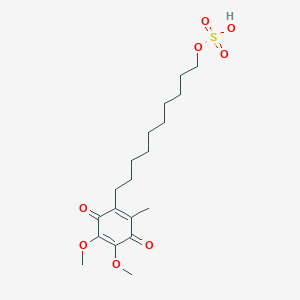
![Dimethyl({3-[methyl(nitroso)amino]propyl})amine](/img/structure/B13421754.png)
![N-[5-(2-Chlorophenyl)-7-nitro-3H-1,4-benzodiazepin-2-yl]glycine](/img/structure/B13421761.png)
